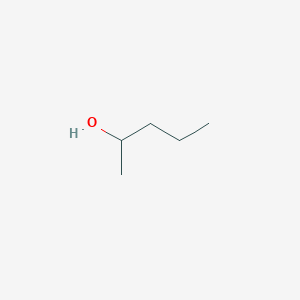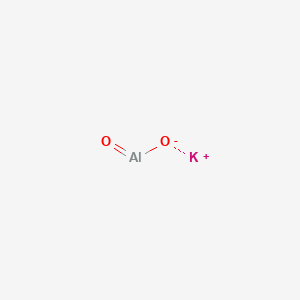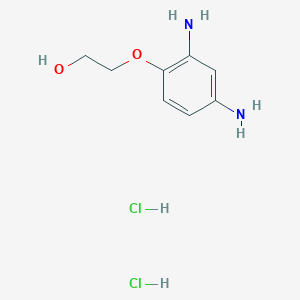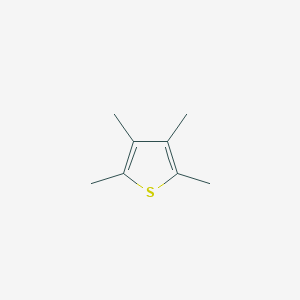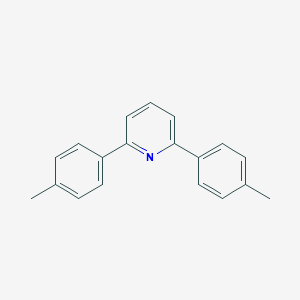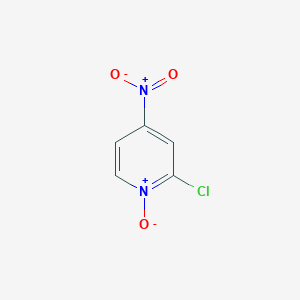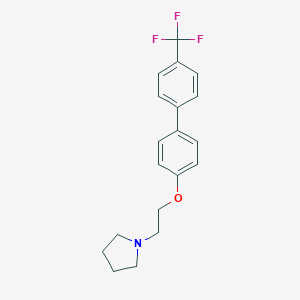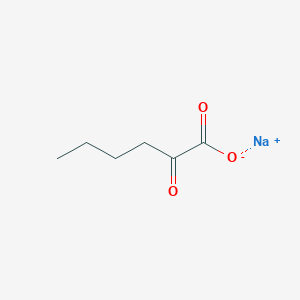
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-imidazol-1-ium hydroxide (CHIM) is a cationic surfactant that has been widely used in scientific research. It is a quaternary ammonium compound that contains a long alkyl chain and an imidazole ring. CHIM has been shown to have excellent surface activity, which makes it useful in various applications, including drug delivery, gene therapy, and as a biocide.
作用机制
The mechanism of action of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is based on its ability to interact with the cell membrane. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to insert into the lipid bilayer of the cell membrane. This can disrupt the membrane structure, which can lead to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also interact with the negatively charged phospholipids in the membrane, which can cause membrane depolarization and ion flux.
Biochemical and Physiological Effects:
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can disrupt the cell membrane of microorganisms, leading to cell lysis. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can cause inflammation and tissue damage when injected into animals at high concentrations.
实验室实验的优点和局限性
One of the advantages of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is its excellent surface activity, which makes it useful in various applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide is also relatively easy to synthesize and can be produced in large quantities. However, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain applications. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can also be difficult to work with due to its high surface activity, which can lead to aggregation and precipitation.
未来方向
There are several future directions for the use of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide in scientific research. One potential application is in the development of antimicrobial agents. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be effective against a wide range of microorganisms, including bacteria and fungi. Another potential application is in the development of gene therapies. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been shown to be an effective cationic lipid for delivering DNA to cells. Finally, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide may have potential applications in the field of nanotechnology. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be used to functionalize nanoparticles, which can improve their biocompatibility and cellular uptake.
合成方法
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide can be synthesized using a simple two-step process. The first step involves the reaction of 1,2-diaminoethane with heptadecyl carboxylic acid to form the intermediate compound, 1-(heptadecylamino) ethane. The second step involves the reaction of the intermediate compound with glycidol to form 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide. The synthesis of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been optimized to yield a high purity product with a high yield.
科学研究应用
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used in various scientific research applications, including gene therapy, drug delivery, and as a biocide. In gene therapy, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used as a cationic lipid to deliver DNA to cells. The positively charged 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide interacts with the negatively charged DNA to form a complex that can be taken up by cells. In drug delivery, 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has been used to deliver drugs to specific cells or tissues. The long alkyl chain of 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide allows it to interact with the cell membrane, which can facilitate drug uptake. 1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide has also been used as a biocide due to its ability to disrupt the cell membrane of microorganisms.
属性
CAS 编号 |
14350-95-9 |
|---|---|
产品名称 |
1-(Carboxymethyl)-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-1-ium hydroxide |
分子式 |
C24H48N2O4 |
分子量 |
428.6 g/mol |
IUPAC 名称 |
2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide |
InChI |
InChI=1S/C24H46N2O3.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;/h27H,2-22H2,1H3;1H2 |
InChI 键 |
ZIMZTOXPQHOFRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)O.[OH-] |
其他 CAS 编号 |
14350-95-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



